![molecular formula C10H7Cl2NO2S B12903353 4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-12-1](/img/structure/B12903353.png)
4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a chlorophenylthio group attached to the isoxazole ring, making it a unique and potentially useful molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorophenylthio Group: The chlorophenylthio group can be attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, 4-chlorothiophenol, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-(((4-methylphenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a methyl group instead of a chloro group.
4-Chloro-5-(((4-fluorophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a fluoro group instead of a chloro group.
4-Chloro-5-(((4-bromophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the chloro group and the chlorophenylthio group in 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
89661-12-1 |
|---|---|
Molekularformel |
C10H7Cl2NO2S |
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
4-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-6-1-3-7(4-2-6)16-5-8-9(12)10(14)13-15-8/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
CRDMKIXLNFMEEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCC2=C(C(=O)NO2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
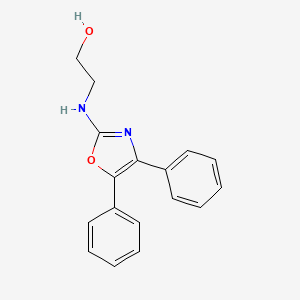
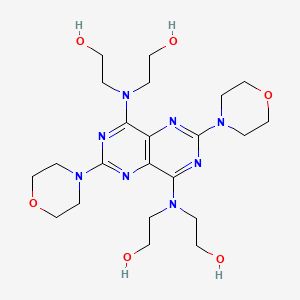
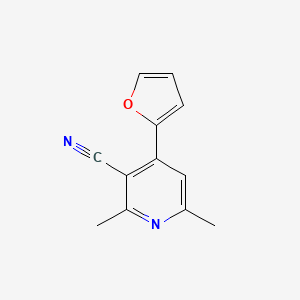
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

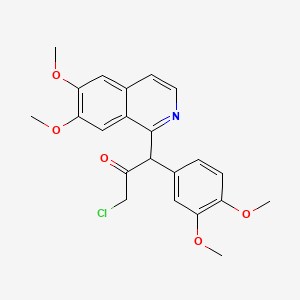
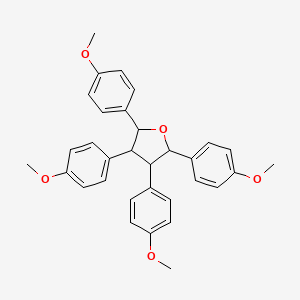
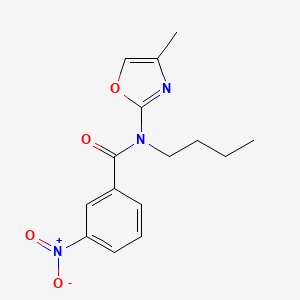
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

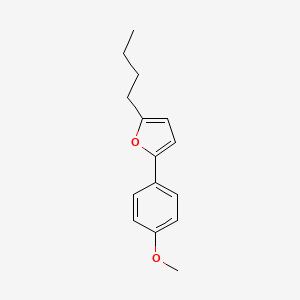
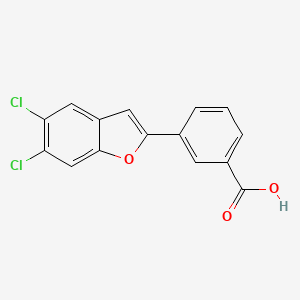
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
